molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487
CAS No.: 5305-40-8
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is a yellow solid with the chemical formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol .

Preparation Methods

Scientific Research Applications

Pharmaceutical Development

Overview:
4,6-Dichloropyrimidine-5-carbaldehyde is primarily recognized as an important intermediate in the synthesis of several pharmaceutical agents. Its derivatives are often utilized in the development of antiviral and anticancer drugs.

Case Studies:

  • Antiviral Agents: The compound serves as a precursor for synthesizing nucleotide derivatives that exhibit antiviral properties. For instance, it has been documented in the preparation of N-5-protected 2,5-diamino derivatives that are crucial for developing antiviral nucleotide derivatives .
  • Anticancer Research: Research has shown that derivatives of this compound can inhibit specific cancer cell lines, demonstrating its potential as a scaffold for anticancer drug development .

Agricultural Chemicals

Overview:
In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its role is critical in enhancing crop protection and improving agricultural yields.

Applications:

  • Herbicide Development: The compound's structural properties allow it to be modified into effective herbicides that target specific weed species without harming crops.
  • Fungicide Formulations: Its derivatives have been used to create fungicides that protect crops from fungal infections, thereby contributing to food security .

Biochemical Research

Overview:
This compound is instrumental in biochemical studies, particularly in exploring enzyme inhibitors and other metabolic pathways.

Research Insights:

  • Enzyme Inhibition Studies: Researchers utilize this compound to investigate its effects on various enzymes, aiding in the understanding of metabolic processes and potential therapeutic targets .
  • Pathway Analysis: The compound's ability to interact with biological molecules makes it valuable for studying complex biochemical pathways involved in diseases .

Material Science

Overview:
The potential applications of this compound extend into material science, where it is explored for developing new materials.

Applications:

  • Coatings and Polymers: The compound is investigated for its utility in creating coatings with specific chemical properties that enhance durability and resistance to environmental factors .
  • Nanomaterials: Research is ongoing into its role in synthesizing nanomaterials that could be used in various applications, including electronics and sensors .

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a reagent for various detection methods.

Applications:

  • Reagent for Detection Methods: It enhances the detection and quantification of other chemical substances within complex mixtures. Its reactivity allows it to form stable complexes with target analytes .
  • Method Development: The compound has been utilized in developing new analytical methods that improve sensitivity and specificity in detecting trace amounts of substances .

Data Tables

Application AreaSpecific Use CasesKey Findings/Notes
Pharmaceutical DevelopmentAntiviral & anticancer drug synthesisImportant precursor for nucleotide derivatives
Agricultural ChemicalsHerbicides & fungicidesEnhances crop protection; improves yield
Biochemical ResearchEnzyme inhibitors & pathway analysisAids understanding of metabolic processes
Material ScienceCoatings & nanomaterialsInvestigated for durability & environmental resistance
Analytical ChemistryReagent for detection methodsImproves sensitivity & specificity in analytical methods

Mechanism of Action

Biological Activity

4,6-Dichloropyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and utility as a synthetic intermediate. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an aldehyde group at the 5 position. This structural arrangement contributes to its reactivity and biological activity, particularly in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various heterocyclic compounds. It participates in several biochemical pathways that influence cellular processes:

  • Aromatic Nucleophilic Substitution : The compound undergoes aromatic nucleophilic substitution reactions, which are crucial for the formation of more complex molecules. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, enhancing the electrophilicity of the carbon atoms in the pyrimidine ring .
  • Enzyme Interactions : It has been shown to interact with various enzymes, acting as either an inhibitor or an activator depending on the context. The binding interactions with biomolecules can lead to significant changes in enzyme activity and cellular metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance:

  • VEGFR-2 Inhibition : A derivative synthesized from this compound demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The compound exhibited an IC50 value of 0.20 μM in vitro, indicating strong antiproliferative effects against various human tumor cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells .
  • Cellular Mechanisms : The antiproliferative effects were attributed to apoptosis induction as confirmed by Annexin V-FITC assays. The compound's ability to modulate cell signaling pathways was also noted, influencing gene expression related to cell survival and proliferation .

Synthesis of Novel Compounds

The versatility of this compound has been demonstrated through its use as a building block for synthesizing various biologically active heterocycles:

Compound TypeDescriptionBiological Activity
Pyrazolo[3,4-d]pyrimidinesSynthesized via reactions with hydrazinesExhibited selective cytotoxicity against cancer cells
Benzimidazole DerivativesFormed through functionalization reactionsShowed promising VEGFR-2 inhibitory activities with IC50 values as low as 0.09 μM

These derivatives not only enhance the biological profile but also expand the scope for developing new therapeutic agents.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, beneficial effects such as enhanced enzyme activity and improved cellular function have been observed.
  • High Doses : Conversely, higher doses may induce toxicity, leading to cellular damage and disruption of metabolic processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dichloropyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via two primary routes:

  • Vilsmeier-Haack Formylation : Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride and dimethylformamide (DMF) generates an iminium salt, which undergoes formylation and subsequent hydrolysis .
  • Microwave-Assisted Synthesis : Under solvent-free conditions, microwave irradiation accelerates the cyclization of intermediates, reducing reaction time and improving yield compared to traditional heating .
  • Key variables affecting yield include temperature (optimal range: 80–100°C), stoichiometry of formylating agents, and hydrolysis duration.

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes by-products. Recrystallization from ethanol/water mixtures enhances purity .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR confirm aldehyde proton (δ ~10.2 ppm) and pyrimidine ring structure.
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z ~191 for [M+H]+^+) .
  • Elemental Analysis : Validates Cl and N content to confirm stoichiometry .

Q. How can researchers mitigate hazards during experimental handling of this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to acute dermal/ inhalation toxicity .
  • Neutralize waste with sodium bicarbonate before disposal to avoid releasing reactive chlorine species .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved when comparing Vilsmeier-Haack and microwave-assisted methods?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Purity : Trace moisture in DMF or POCl3_3 reduces iminium salt efficiency .
  • Microwave Parameters : Power (300–600 W) and irradiation time (5–15 min) must be optimized to prevent decomposition .
  • Solution : Conduct controlled replicate experiments with standardized reagents and document reaction kinetics using in-situ FTIR or HPLC monitoring.

Q. What reaction mechanisms explain the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The aldehyde group at position 5 directs electrophilic/nucleophilic attacks:

  • Chlorine Reactivity : Positions 4 and 6 undergo nucleophilic displacement (e.g., with amines or thiols) due to electron-withdrawing effects of the aldehyde, activating adjacent Cl atoms .
  • Mechanistic Insight : DFT calculations or isotopic labeling studies can validate proposed intermediates, such as Meisenheimer complexes during substitution .

Q. How can this compound be functionalized to synthesize bioactive pyrazolopyrimidines?

  • Methodological Answer :

  • Step 1 : React with hydrazines (e.g., methyl hydrazine) to form pyrazolo[3,4-d]pyrimidine cores via cyclocondensation .
  • Step 2 : Introduce substituents (e.g., aryl groups) via Suzuki-Miyaura coupling or Ullmann reactions to enhance antibacterial/antiviral activity .
  • Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd/Cu) to improve cross-coupling efficiency.

Q. What strategies address analytical challenges in quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate and identify impurities like dichloropyrimidine isomers .
  • Limit of Detection (LOD) : Calibrate with spiked samples to achieve LOD < 0.1% for regulatory compliance .

Q. Contradiction and Optimization Focus

Q. Why do some studies report low yields in glycine ester conjugates of this compound?

  • Methodological Answer : Steric hindrance from bulky esters (e.g., tert-butyl) slows nucleophilic attack at position 4/6. Solutions include:

  • Use methyl esters for faster kinetics .
  • Employ phase-transfer catalysts (e.g., TBAB) to enhance solubility in polar aprotic solvents .

Q. How does microwave irradiation alter the reaction pathway compared to conventional heating in derivative synthesis?

  • Methodological Answer : Microwaves induce dipole rotation, accelerating:

  • Intramolecular Cyclization : Reduces activation energy for ring closure (e.g., forming pyrimidoquinolines) .
  • By-Product Suppression : Short reaction times minimize side reactions like over-oxidation of the aldehyde group .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJHQXYQAUDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356108
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-40-8
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Charge DMF (8.9 mL, 1.3 eq) in a round bottom flask and cool to 0° C. Add POCl3 (32.6 mL, 4.0 eq) to the reaction drop wise at 0° C. Stir the reaction mass at 0° C. for 1 h. Charge 4,6-dihydroxy pyrimidine (10.0 g, 1.0 eq) to the reaction mass and allowed it to come to room temperature slowly. Reflux the reaction mass for 4 h and monitor the reaction by TLC (10% acetone in DCM). Concentrate the reaction mass under vacuum and pour the concentrated reaction mass over crushed ice. Extract the product with diethyl ether and wash with saturated aq. sodium chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to get pale yellow solid as product (6.2 g, 40%).
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde
2-(Diethylamino)ethyl methanesulfonate
4,6-Dichloropyrimidine-5-carbaldehyde

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